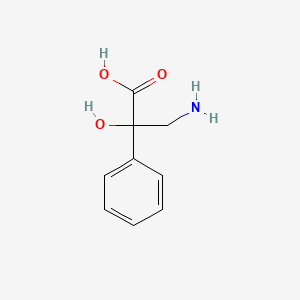
3-Amino-2-hydroxy-2-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-2-hydroxy-2-phenylpropanoic acid” is also known as Tropic acid, which is a chemical with a condensed structural formula HOCH2CHPhCOOH . It is a laboratory reagent used in the chemical synthesis of atropine and hyoscyamine . This compound belongs to the class of organic compounds known as phenylpropanoic acids .
Synthesis Analysis
The synthesis of this compound involves optical resolution by preferential crystallization . It has been used in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid . Another method involves using (1S,2S)- and (1R,2R)-2-amino-1- as the resolving agents .Molecular Structure Analysis
The molecular formula of this compound is C9H11NO3 . It is a chiral substance, existing as either a racemic mixture or as a single enantiomer .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the chemical synthesis of atropine and hyoscyamine . A characteristic reaction of phenylpropanoic acid is its cyclization to 1-indanone .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 400.3±45.0 °C at 760 mmHg, and a flash point of 195.9±28.7 °C . It has a molar refractivity of 47.0±0.3 cm3, and a molar volume of 135.7±3.0 cm3 .Applications De Recherche Scientifique
Inhibition of Aminopeptidase N (APN/CD13) in Cancer Research
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
3-Amino-2-hydroxy-3-phenylpropanoic acid derivatives have been used as inhibitors of Aminopeptidase N (APN/CD13), an enzyme overexpressed on tumor cells that plays a critical role in tumor invasion, metastasis, and angiogenesis .
Methods of Application or Experimental Procedures
The derivatives were synthesized and their inhibitory activities were studied in vitro. The enzymatic inhibitions on APN from porcine kidney were measured .
Results or Outcomes
The compound 7e showed the most potent inhibitory activity against APN with an IC50 value of 1.26 ± 0.01 μM, which is better than that of bestatin (IC50 = 2.55 ± 0.11 μM). It also showed better inhibitory activity against APN on human ovary clear cell carcinoma cell ES-2 than bestatin .
Hydroxylation of Amino Acids in Biocatalysis
Specific Scientific Field
This application is in the field of Biochemistry and Biocatalysis .
Summary of the Application
Hydroxy amino acids (HAAs), including 3-Amino-2-hydroxy-2-phenylpropanoic acid, are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties .
Methods of Application or Experimental Procedures
The hydroxylation of amino acids is linked to the catalysis of various biological enzymes. The high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .
Results or Outcomes
The hydroxylation pathway of various amino acids, including various catalytic enzymes, is transcribed into Corynebacterium glutamicum or Escherichia coli for heterologous expression and then used to produce hydroxyamino acids .
Antioxidant and Antibacterial Applications
Specific Scientific Field
This application is in the field of Biochemistry and Pharmacology .
Summary of the Application
Many phenylpropanoic acids, including 3-Amino-2-hydroxy-2-phenylpropanoic acid, have activities in antioxidation and antibacteria .
Methods of Application or Experimental Procedures
These compounds are often used in various products due to their antioxidative and antibacterial properties .
Results or Outcomes
Phenylpropanoic acids are widely used in food, medicine, flavor, cosmetics, agriculture, and so forth .
Flavoring and Preservative Applications
Specific Scientific Field
This application is in the field of Food Science and Technology .
Summary of the Application
Phenylpropanoic acid, which includes 3-Amino-2-hydroxy-2-phenylpropanoic acid, is widely used for flavoring, food additives, spices, fragrance, and medicines .
Methods of Application or Experimental Procedures
It acts as a fixative agent, or a preservative .
Results or Outcomes
Due to its properties, it is commonly used in various food and medicinal products .
Synthesis of 2-Alkoxy-3-(Arylaminomethylene)Chroman-4-Ones
Specific Scientific Field
This application is in the field of Organic Chemistry and Drug Design .
Summary of the Application
3-Amino-2-hydroxy-2-phenylpropanoic acid can be used to synthesize 2-alkoxy-3-(arylaminomethylene)chroman-4-ones .
Methods of Application or Experimental Procedures
The compound reacts with 3-formylchromones to produce the desired product .
Results or Outcomes
The resulting compounds could have potential applications in medicinal chemistry .
Inhibition of Yeasts and Moulds
Specific Scientific Field
This application is in the field of Microbiology and Food Preservation .
Summary of the Application
Phenylpropanoic acids, including 3-Amino-2-hydroxy-2-phenylpropanoic acid, have demonstrated inhibitory properties against yeasts such as Candida pulcherrima, Candida parapsilosis, and Rhodotorula mucilaginosa, and a wide range of mould species isolated from bakery products, flour, and cereals .
Methods of Application or Experimental Procedures
These compounds can be used as natural preservatives in food products .
Results or Outcomes
The use of these compounds can help to prevent the growth of harmful microorganisms in food products, thereby extending their shelf life .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-amino-2-hydroxy-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUOIJVCLBQBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-hydroxy-2-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

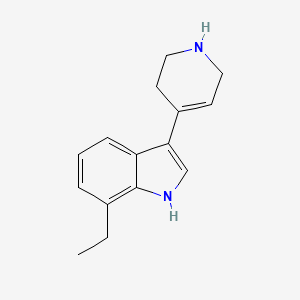
![2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2852335.png)
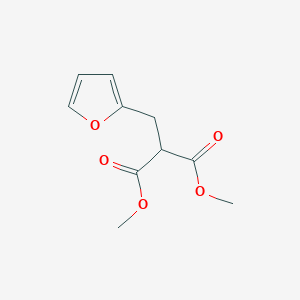
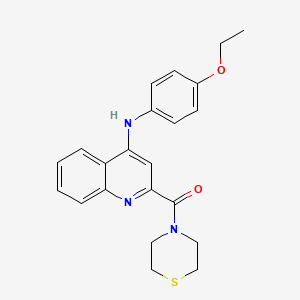
![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)
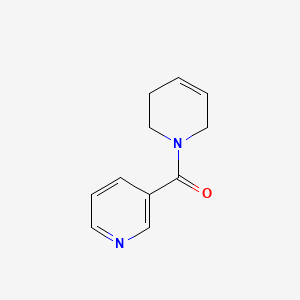
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)
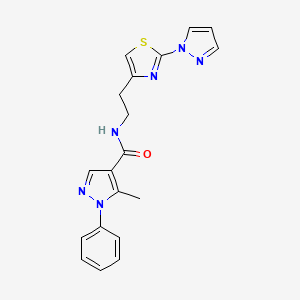
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2852347.png)
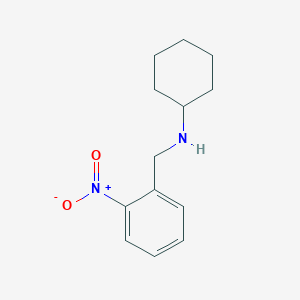
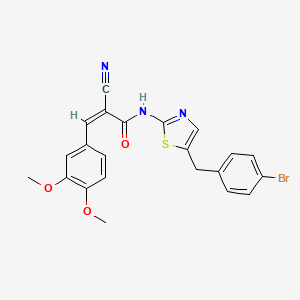
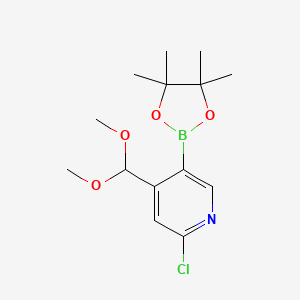
methanone](/img/structure/B2852354.png)
![8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852355.png)